molecular formula C10H21NO2 B043954 (R)-2-Amino-2-ethyloctanoic acid CAS No. 114781-18-9

(R)-2-Amino-2-ethyloctanoic acid

Cat. No. B043954
M. Wt: 187.28 g/mol
InChI Key: NKBJUCYPZSRVDF-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to (R)-2-Amino-2-ethyloctanoic acid involves highly stereoselective processes. For instance, Thaisrivongs et al. (1987) describe a stereoselective synthesis of a complex molecule closely related to (R)-2-Amino-2-ethyloctanoic acid, highlighting the intricate steps needed to achieve high purity and specificity (Thaisrivongs et al., 1987). Another example is the work by Hernández et al. (2017), who used a biocatalytic approach for the stereoselective synthesis of chiral amino acids, demonstrating the versatility and efficiency of enzymatic methods in synthesizing complex chiral molecules (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Amino-2-ethyloctanoic acid has been extensively studied, with X-ray crystallography playing a crucial role in determining their configuration. For example, Venkatesan et al. (2016) characterized a compound using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing deep insights into the molecular structure and stability influenced by specific functional groups (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (R)-2-Amino-2-ethyloctanoic acid and its analogs often highlight the reactivity of the amino and carboxylic acid functional groups. The synthesis and characterization studies provide insights into how these functional groups participate in various chemical reactions, contributing to the compound's overall chemical properties. One pertinent study by You et al. (2013) reviews different synthetic strategies, including chemical and enzymatic approaches, for producing chiral synthons, underlining the chemical versatility of such compounds (You et al., 2013).

Scientific Research Applications

Biocatalytic Synthesis Approaches

Biocatalysis offers a sustainable route for synthesizing chiral amino acids, such as (R)-2-Amino-2-ethyloctanoic acid, utilizing enzymes like aldolases and transaminases. This approach enables the stereoselective synthesis of amino acids, demonstrating the potential for efficient and environmentally friendly production methods. For instance, the combination of aldolases and transaminases has been applied for the synthesis of various amino acids, showcasing the versatility and effectiveness of biocatalytic processes in generating chiral compounds (Hernández et al., 2017).

Pharmacological Potential

Research has identified the pharmacological significance of compounds structurally related to (R)-2-Amino-2-ethyloctanoic acid. For example, lipoic acid analogs, incorporating amino acids with the carboxylic acid moiety of lipoic acid, have shown enhanced cytoprotective efficacy. This highlights the therapeutic potential of these analogs in treating conditions requiring antioxidant and cytoprotective activities (Kates et al., 2014).

Enzyme Inhibition Studies

Compounds with the N-C-P scaffold, resembling (R)-2-Amino-2-ethyloctanoic acid analogs, have demonstrated inhibitory effects on various enzymes, including metalloproteases and other enzymes relevant to disease processes. This illustrates the potential of these compounds in developing new inhibitors for therapeutic applications, with a focus on diseases where enzyme regulation is a key factor (Mucha et al., 2011).

Chemical Synthesis and Resolution

The synthesis and resolution of amino acids and their derivatives are crucial for producing optically pure compounds. Techniques such as microwave irradiation have been employed for the rapid synthesis of flavor compounds like 4-Ethyloctanoic acid, demonstrating the effectiveness of advanced synthetic methods in producing high-value chemical products (Liu et al., 2010).

properties

IUPAC Name

(2R)-2-amino-2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJUCYPZSRVDF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437155
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-2-ethyloctanoic acid

CAS RN

114781-18-9
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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